molecular formula C10H12N6O3 B1599367 2,4-Diamino-7-hydroxy-6-pteridineacetic Acid Ethyl Ester CAS No. 6272-88-4

2,4-Diamino-7-hydroxy-6-pteridineacetic Acid Ethyl Ester

Cat. No.: B1599367
CAS No.: 6272-88-4
M. Wt: 264.24 g/mol
InChI Key: WZVQQTNDUDCTQI-UHFFFAOYSA-N
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Description

Ethyl 2-(2,4-diamino-7-oxo-8H-pteridin-6-yl)acetate is a synthetic compound that belongs to the class of pteridine derivatives. This compound has garnered significant attention in the scientific community due to its potential therapeutic and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-Diamino-7-hydroxy-6-pteridineacetic Acid Ethyl Ester typically involves the reaction of appropriate pteridine derivatives with ethyl acetate under controlled conditions. The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions. The reaction mixture is then purified using techniques such as recrystallization or chromatography to obtain the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound involves large-scale synthesis using automated reactors. The process is optimized for high yield and purity, and involves continuous monitoring of reaction parameters such as temperature, pressure, and pH. The final product is subjected to rigorous quality control measures to ensure its suitability for various applications.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(2,4-diamino-7-oxo-8H-pteridin-6-yl)acetate undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled conditions such as specific temperatures and pH levels to ensure the desired outcome .

Major Products

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation reactions yield oxo derivatives, while reduction reactions produce reduced forms of the compound. Substitution reactions result in the formation of new compounds with different functional groups .

Scientific Research Applications

Ethyl 2-(2,4-diamino-7-oxo-8H-pteridin-6-yl)acetate has a wide range of scientific research applications, including:

    Chemistry: Used as a precursor in the synthesis of various pteridine derivatives.

    Biology: Studied for its potential role in biological processes and interactions with biomolecules.

    Medicine: Investigated for its therapeutic potential in treating certain medical conditions.

    Industry: Utilized in the production of specialized chemicals and materials.

Mechanism of Action

The mechanism of action of 2,4-Diamino-7-hydroxy-6-pteridineacetic Acid Ethyl Ester involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and targets involved depend on the specific application and context of use .

Comparison with Similar Compounds

Ethyl 2-(2,4-diamino-7-oxo-8H-pteridin-6-yl)acetate can be compared with other similar compounds such as:

    Ethyl pteridine-2,4-diamino-6-acetate: Another pteridine derivative with similar structural features but different functional groups.

    Ethyl 2-(2,4-diamino-7-oxo-7,8-dihydro-6-pteridinyl)acetate: A closely related compound with slight variations in its chemical structure.

Properties

IUPAC Name

ethyl 2-(2,4-diamino-7-oxo-8H-pteridin-6-yl)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N6O3/c1-2-19-5(17)3-4-9(18)15-8-6(13-4)7(11)14-10(12)16-8/h2-3H2,1H3,(H5,11,12,14,15,16,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WZVQQTNDUDCTQI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC1=NC2=C(N=C(N=C2NC1=O)N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N6O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60417938
Record name NSC33633
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60417938
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

264.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6272-88-4
Record name NSC33633
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=33633
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name NSC33633
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60417938
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2,4-Diamino-7-hydroxy-6-pteridineacetic Acid Ethyl Ester
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2,4-Diamino-7-hydroxy-6-pteridineacetic Acid Ethyl Ester
Reactant of Route 3
2,4-Diamino-7-hydroxy-6-pteridineacetic Acid Ethyl Ester
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2,4-Diamino-7-hydroxy-6-pteridineacetic Acid Ethyl Ester
Reactant of Route 5
2,4-Diamino-7-hydroxy-6-pteridineacetic Acid Ethyl Ester
Reactant of Route 6
2,4-Diamino-7-hydroxy-6-pteridineacetic Acid Ethyl Ester

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